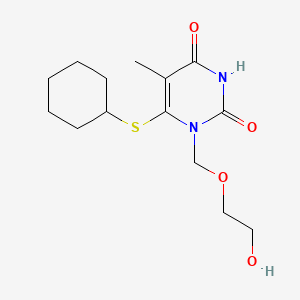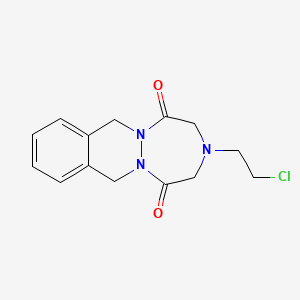
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group and an iodophenyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Iodination: The iodophenyl group is introduced through iodination reactions, typically using iodine or iodinating agents like N-iodosuccinimide (NIS).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and automated synthesis platforms to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions tailored to the desired transformation .
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly in the development of inhibitors targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: The compound can serve as a probe in biological assays to study the interactions of sulfonyl-containing molecules with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the iodophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol can be compared with other sulfonyl-containing pyrrolidine derivatives, such as:
1-(4-Bromophenyl)sulfonylpyrrolidin-3-ol: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.
1-(4-Chlorophenyl)sulfonylpyrrolidin-3-ol: Contains a chlorine atom, offering different electronic and steric effects compared to the iodine derivative.
1-(4-Fluorophenyl)sulfonylpyrrolidin-3-ol: The fluorine atom provides unique properties, such as increased metabolic stability and altered lipophilicity.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions like halogen bonding, potentially enhancing its biological activity and selectivity .
Eigenschaften
Molekularformel |
C10H12INO3S |
|---|---|
Molekulargewicht |
353.18 g/mol |
IUPAC-Name |
1-(4-iodophenyl)sulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H12INO3S/c11-8-1-3-10(4-2-8)16(14,15)12-6-5-9(13)7-12/h1-4,9,13H,5-7H2 |
InChI-Schlüssel |
QCKWBZLJUQZKAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


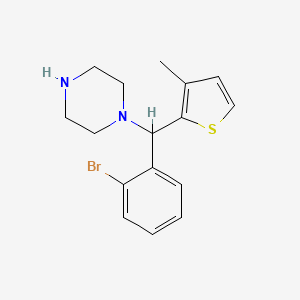


![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

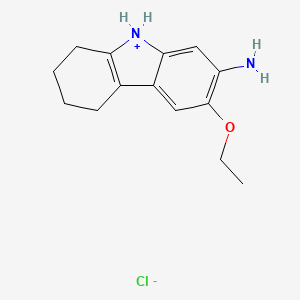

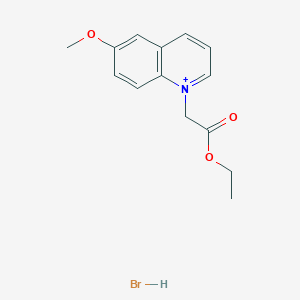
![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)


